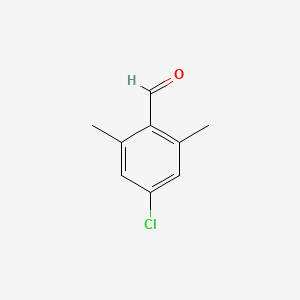

4-Chloro-2,6-dimethylbenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVCMDLDRVEOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-Chloro-2,6-dimethylbenzaldehyde (CAS No. 6045-90-5). This polysubstituted aromatic aldehyde is a valuable building block in organic synthesis, offering a unique combination of steric and electronic features for the development of complex molecular architectures.

Core Physicochemical Properties

This compound is a solid at room temperature.[1][2][3] Its structural and chemical properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 6045-90-5 | [1][4][5] |

| Molecular Formula | C₉H₉ClO | [1][4][5] |

| Molecular Weight | 168.62 g/mol | [4][5] |

| Canonical SMILES | CC1=CC(=CC(=C1C=O)C)Cl | [4] |

| InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N | [2][4] |

| Appearance | Solid | [1][2][3] |

| Purity | ≥98% (typical) | [1][2] |

Table 2: Predicted Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 262.0 ± 35.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 126.4 ± 17.1 °C | [5] |

| LogP (o/w) | 2.7 | [4] |

| Refractive Index | 1.567 | [5] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent methyl protons. For the related compound, 4-(dimethylamino)-2,6-dimethylbenzaldehyde, the aromatic protons appear as a singlet, and the methyl groups also present as a singlet, demonstrating the magnetic equivalence due to the molecular symmetry.[6]

-

¹³C NMR: The carbon NMR would feature distinct signals for the carbonyl carbon (~190 ppm), the quaternary aromatic carbons, the chlorine-substituted aromatic carbon, the protonated aromatic carbons, and the methyl carbons.

-

FTIR: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, will also be present. The FTIR spectrum of the similar 2-chlorobenzaldehyde shows a prominent C=O peak in this region.[3]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 168 and an M+2 peak at m/z 170 with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. The fragmentation pattern would likely involve the loss of the aldehyde group and chlorine.

Synthesis and Reactivity

The unique substitution pattern of this compound—an electron-withdrawing chloro group in the para position and two electron-donating, sterically hindering methyl groups in the ortho positions—governs its synthesis and reactivity.

Synthetic Pathway

A primary route for the synthesis of this compound involves a halogen-lithium exchange followed by formylation. This method typically starts with a precursor like 1-bromo-4-chloro-2,6-dimethylbenzene. The bromine atom is selectively exchanged with lithium using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching the resulting aryllithium intermediate with a formylating agent such as N,N-dimethylformamide (DMF).

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

The aldehyde functional group is the primary site of reactivity, though the aromatic ring's substituents influence the reaction outcomes.

Caption: Major reaction pathways for this compound.

Experimental Protocols

The following are generalized protocols for key transformations involving substituted benzaldehydes. Researchers should adapt these procedures based on the specific substrate and laboratory conditions.

Protocol 1: Reduction to 4-Chloro-2,6-dimethylbenzyl alcohol

This protocol describes the reduction of the aldehyde to a primary alcohol using sodium borohydride.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in an Erlenmeyer flask.

-

Cooling: Cool the solution in an ice-water bath to 0 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting alcohol by recrystallization or column chromatography.

Protocol 2: Oxidation to 4-Chloro-2,6-dimethylbenzoic acid

This protocol outlines the oxidation of the aldehyde to a carboxylic acid using the Jones reagent.

-

Safety Note: Jones reagent contains Chromium(VI), which is highly toxic and carcinogenic. Handle with extreme care in a fume hood and use appropriate personal protective equipment.

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in water, then cool in an ice bath. Slowly and carefully add concentrated sulfuric acid.

-

Dissolution of Aldehyde: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

-

Addition of Oxidant: Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. Maintain the temperature below 20 °C. The color of the reaction mixture will change from orange/red to a murky green as the Cr(VI) is reduced to Cr(III).

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Add isopropanol to the reaction mixture to quench any excess oxidant, indicated by the persistence of the green color.

-

Workup: Remove the acetone under reduced pressure. Partition the remaining residue between water and an organic solvent like ethyl acetate.

-

Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization.

Safety and Handling

This compound is classified as harmful and an irritant.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautions: Use in a well-ventilated area, preferably a fume hood. Avoid breathing dust, fumes, or vapors. Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[2]

This guide serves as a foundational resource for professionals working with this compound. For specific applications, further consultation of peer-reviewed literature is recommended.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Chloro-2,6-dimethylbenzaldehyde

This technical guide provides comprehensive information on this compound, a key substituted aromatic aldehyde used in multi-step organic synthesis. Its unique structural arrangement, featuring a chlorine atom at the para-position and two ortho-methyl groups, imparts specific reactivity and steric properties that make it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical precursors.

Chemical Identity and Structure

This compound is an aromatic compound with the CAS Number 6045-90-5 .[1][2][3] The structure consists of a central benzene ring functionalized with an aldehyde group (-CHO). It is further substituted with a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions, flanking the aldehyde. This substitution pattern is critical to its chemical behavior, with the ortho-methyl groups providing significant steric hindrance around the aldehyde carbonyl.

The IUPAC name for this compound is this compound.[2] Its molecular formula is C₉H₉ClO.[2][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 6045-90-5 | [1][2][3] |

| Molecular Formula | C₉H₉ClO | [2][3] |

| Molecular Weight | 168.62 g/mol | [2][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Boiling Point (Predicted) | 262.0 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 126.4 ± 17.1 °C | [4] |

| InChI Key | GRVCMDLDRVEOSY-UHFFFAOYSA-N | [2][3] |

| SMILES | O=CC1=C(C)C=C(Cl)C=C1C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through a halogen-lithium exchange followed by formylation of a suitable precursor.

The general strategy begins with a halogenated dimethylbenzene precursor, which undergoes a metal-halogen exchange to create a reactive organolithium species. This intermediate is then quenched with an electrophilic formylating agent to yield the target aldehyde.

Caption: Logical workflow for the synthesis of this compound.

This protocol describes the synthesis starting from 1-bromo-4-chloro-3,5-dimethylbenzene.

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-4-chloro-3,5-dimethylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Formylation: Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture. The solution may change color. Continue stirring at -78 °C for an additional 2 hours.

-

Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Work-up: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Applications

This aldehyde is a valuable intermediate, primarily used in the synthesis of (4-chloro-2,6-dimethylphenyl)acetonitrile, a precursor for certain 2,6-dialkylphenylacetic acids which may have applications in drug development.[1][5]

The conversion involves a three-step sequence: reduction of the aldehyde, chlorination of the resulting alcohol, and subsequent cyanation.

Caption: Reaction pathway from this compound to a key nitrile intermediate.

-

Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the rate of addition to manage gas evolution.

-

Reaction: Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Work-up: Carefully add water to quench excess NaBH₄, then remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the benzyl alcohol, which can be used in the next step without further purification.

The aldehyde can undergo standard olefination reactions, such as the Wittig reaction, to form substituted styrenes. This is a general protocol.

-

Ylide Formation: In a flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic orange-red color of the ylide persists.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours or until TLC shows reaction completion.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, and dry over MgSO₄.

-

Purification: Concentrate the solvent and purify the crude product via column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All operations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

References

- 1. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 2. This compound | C9H9ClO | CID 18406975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. WO2019197232A1 - Process for producing 2,6-dialkylphenyl acetic acids - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 4-Chloro-2,6-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Chloro-2,6-dimethylbenzaldehyde. Due to the absence of publicly available experimental spectral data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this compound. Detailed experimental protocols for acquiring such data are also provided, alongside a visual representation of the general spectroscopic analysis workflow.

Introduction

This compound is a substituted aromatic aldehyde of interest in various fields of chemical synthesis and drug discovery. Its structural features, including the sterically hindered aldehyde group and the electronically influential chloro and methyl substituents, make its spectroscopic characterization crucial for unambiguous identification and for understanding its reactivity. This guide aims to provide a foundational dataset and procedural framework for researchers working with this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde (-CHO) |

| ~7.2 | s | 2H | Aromatic (Ar-H) |

| ~2.5 | s | 6H | Methyl (-CH₃) |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~192 | Aldehyde (C=O) |

| ~140 | Aromatic (C-Cl) |

| ~138 | Aromatic (C-CH₃) |

| ~132 | Aromatic (C-H) |

| ~130 | Aromatic (C-CHO) |

| ~20 | Methyl (CH₃) |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aromatic) |

| ~2860, ~2760 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1590, ~1470 | Medium | C=C stretch (aromatic) |

| ~1050 | Strong | C-Cl stretch |

| ~850 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 168/170 | 100/33 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 167/169 | 80/26 | [M-H]⁺ |

| 139 | 60 | [M-CHO]⁺ |

| 111 | 40 | [M-CHO-CO]⁺ or [M-Cl-H]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Vortex the vial until the sample is completely dissolved.

-

Using a pipette, transfer the solution to an NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning, locking, and shimming the spectrometer before data acquisition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or dichloromethane)

-

GC-MS or direct-infusion ESI-MS system

Procedure (GC-MS with Electron Ionization):

-

Prepare a dilute solution of this compound in a volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.

-

The compound will be vaporized and separated from the solvent on the GC column.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is recorded, showing the relative abundance of the different ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data (NMR, IR, and MS) for this compound, which can be invaluable for its identification and characterization in the absence of published experimental spectra. The detailed experimental protocols offer a standardized approach for researchers to obtain their own data for verification. The provided workflow diagram further clarifies the logical progression of chemical analysis from synthesis to structural confirmation. It is recommended that researchers use the predicted data as a guide and confirm their findings with experimentally obtained spectra.

An In-depth Technical Guide on the Solubility of 4-Chloro-2,6-dimethylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-dimethylbenzaldehyde, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility based on established chemical principles, provides a detailed experimental protocol for its determination, and presents a logical workflow for its synthesis.

Core Concepts: Predicting Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. This compound possesses a moderately polar carbonyl group (C=O) and a larger, non-polar substituted benzene ring. The presence of the chloro and dimethyl groups on the benzene ring further influences its polarity and steric hindrance.

Based on its structure, this compound is expected to be sparingly soluble in highly polar solvents like water and highly soluble in a range of common organic solvents. The aldehyde group can act as a hydrogen bond acceptor, which may afford some solubility in protic solvents.

Data Presentation: Expected Solubility Profile

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar aromatic ring of the solute interacts favorably with the non-polar solvent molecules. |

| Polar Aprotic | Acetone, THF, DCM | High | The dipole-dipole interactions between the polar aprotic solvent and the carbonyl group of the solute, along with van der Waals forces, promote dissolution. |

| Polar Protic | Ethanol, Methanol | Moderate to High | The aldehyde can accept hydrogen bonds from the solvent's hydroxyl group. Solubility may be slightly lower than in polar aprotic solvents due to the solvent's self-association. |

| Highly Polar | Water | Low | The large, non-polar hydrocarbon portion of the molecule outweighs the polarity of the carbonyl group, leading to poor miscibility with water.[1][2][3][4] |

Experimental Protocols: Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method.[5][6][7]

Gravimetric Method for Solubility Determination

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vial confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be below the boiling point of the solute and the autoignition temperature of the solvent.

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization

Below are diagrams illustrating key logical and experimental workflows related to this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 4. youtube.com [youtube.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 4-Chloro-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique structure, characterized by a chlorine atom at the para-position and two methyl groups flanking the aldehyde functionality, presents a fascinating interplay of steric and electronic effects that govern its reactivity. The bulky ortho-methyl groups impose considerable steric hindrance around the carbonyl group, potentially moderating its reactivity compared to unhindered benzaldehydes. Concurrently, the electronic properties of the chloro and methyl substituents influence the electrophilicity of the carbonyl carbon. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and quantitative data to support further research and application in drug development and materials science.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO | [1] |

| Molecular Weight | 168.62 g/mol | [1] |

| CAS Number | 6045-90-5 | [1] |

| Appearance | Solid | - |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.55 (s, 1H, CHO), 7.20 (s, 2H, ArH), 2.60 (s, 6H, CH₃) | Adapted from similar compounds |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 192.8, 141.0, 136.5, 134.2, 129.8, 21.1 | Adapted from[2] |

| FT-IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of CHO), ~1700 (C=O stretch) | Adapted from similar compounds |

Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in this compound is primarily dictated by the electrophilic nature of the carbonyl carbon. However, the adjacent bulky methyl groups play a crucial role in modulating its accessibility to nucleophiles.

Nucleophilic Addition Reactions

Despite the steric hindrance, the aldehyde group readily undergoes nucleophilic addition, a cornerstone of its synthetic utility.

The reduction of the aldehyde to the corresponding primary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride are effective for this conversion.

Experimental Protocol: Reduction of this compound

-

Materials: this compound, Sodium Borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate solution (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure (4-Chloro-2,6-dimethylphenyl)methanol.

-

-

Expected Yield: High.

Quantitative Data: Reduction of this compound

| Reactant | Reducing Agent | Solvent | Reaction Time | Temperature | Yield |

| This compound | NaBH₄ | Methanol | 1-2 h | 0 °C to RT | >90% (estimated) |

Caption: Simplified mechanism of Jones oxidation of an aldehyde.

Carbon-Carbon Bond Forming Reactions

The aldehyde group is an excellent electrophile for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular architectures.

The Wittig reaction allows for the conversion of the aldehyde to an alkene. The steric hindrance around the carbonyl may influence the rate and stereoselectivity of the reaction.

Experimental Protocol: Wittig Reaction with this compound

-

Materials: Methyltriphenylphosphonium bromide, a strong base (e.g., n-BuLi or NaH), anhydrous THF, this compound.

-

Procedure:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify by column chromatography to isolate the alkene product.

-

-

Expected Yield: Moderate to good.

Quantitative Data: Wittig Reaction

| Aldehyde | Ylide | Base | Solvent | Yield |

| This compound | CH₂=PPh₃ | n-BuLi | THF | Moderate to Good |

Reaction Mechanism: Wittig Reaction

Caption: Mechanism of the Wittig reaction.

In the presence of a base, this compound can react with a ketone possessing α-hydrogens, such as acetone, in a Claisen-Schmidt condensation.

Experimental Protocol: Aldol Condensation with Acetone

-

Materials: this compound, Acetone, Sodium Hydroxide (NaOH), Ethanol, Water.

-

Procedure:

-

In a flask, dissolve this compound (1.0 eq) in ethanol.

-

Add acetone (0.5 eq for mono-adduct, >1 eq for potential di-adduct).

-

Slowly add an aqueous solution of sodium hydroxide with stirring.

-

Stir the reaction at room temperature for several hours. The formation of a precipitate indicates product formation. [3] 5. Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified α,β-unsaturated ketone.

-

-

Expected Yield: Good. [3]

Quantitative Data: Aldol Condensation

| Aldehyde | Ketone | Base | Solvent | Yield |

| This compound | Acetone | NaOH | Ethanol/Water | Good |

Logical Relationship: Aldol Condensation

References

Unveiling the Impact of Steric Hindrance in 4-Chloro-2,6-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the steric hindrance effects in 4-chloro-2,6-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug development. The presence of two methyl groups in the ortho positions to the formyl group significantly influences the molecule's conformation, reactivity, and spectroscopic properties. This document consolidates available data on its synthesis, reactions, and physical characteristics, offering detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding for researchers in the field.

Introduction

This compound is an aromatic aldehyde whose chemical behavior is profoundly dictated by the steric bulk of the two ortho-methyl groups. This steric hindrance forces the aldehyde functional group out of the plane of the benzene ring, a conformational arrangement that has significant repercussions for its reactivity towards nucleophiles and its spectroscopic signature. Understanding these steric effects is crucial for predicting reaction outcomes, designing synthetic routes, and developing structure-activity relationships in medicinal chemistry. This guide will delve into the synthesis of this compound, explore the qualitative and quantitative aspects of its sterically hindered nature, and provide practical experimental details for its key transformations.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, often involving the formylation of a pre-existing substituted benzene ring. One common strategy involves a Grignard reaction followed by formylation.

Synthesis via Grignard Reaction

A plausible synthetic route starts from 1-bromo-4-chloro-2,6-dimethylbenzene. The Grignard reagent is prepared by reacting the aryl bromide with magnesium metal in an ethereal solvent. This organometallic intermediate is then formylated using a suitable electrophile like N,N-dimethylformamide (DMF).

Steric Hindrance: Evidence and Consequences

The defining feature of this compound is the steric clash between the ortho-methyl groups and the aldehyde functionality. This has been quantitatively demonstrated through crystallographic studies of its derivatives.

Conformational Effects: Out-of-Plane Aldehyde Group

In an unhindered benzaldehyde, the aldehyde group is coplanar with the benzene ring to maximize resonance stabilization. However, in this compound, the steric repulsion between the hydrogen of the aldehyde group and the hydrogens of the ortho-methyl groups forces the C-CHO bond to twist out of the plane of the ring.

A crystallographic study of (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime provides direct evidence for this distortion. The study reveals that the oxime side chain deviates considerably from coplanarity with the benzene ring by an angle of 50.5(1)°.[1] This significant deviation is a direct consequence of the steric hindrance imposed by the ortho-methyl groups.

Table 1: Crystallographic Data for (E)-4-Chloro-2,6-dimethylbenzaldehyde Oxime [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.8553 (10) |

| b (Å) | 15.399 (2) |

| c (Å) | 8.5628 (9) |

| β (°) | 95.763 (10) |

| V (ų) | 899.3 (3) |

| Dihedral Angle (Benzene Ring - Oxime Plane) | 50.5 (1)° |

Effects on Reactivity

The steric hindrance in this compound significantly impacts its reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon. The ortho-methyl groups act as "steric guards," impeding the approach of nucleophiles. This generally leads to slower reaction rates compared to its non-ortho-substituted analogue, 4-chlorobenzaldehyde.

Key Reactions and Experimental Protocols

Despite the steric hindrance, this compound undergoes a range of characteristic aldehyde reactions, albeit often requiring more forcing conditions or exhibiting lower yields than unhindered analogues.

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid, 4-chloro-2,6-dimethylbenzoic acid, using strong oxidizing agents. The Jones oxidation is a suitable method for this transformation.

Experimental Protocol: Jones Oxidation of this compound

-

Preparation of Jones Reagent: Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully dilute with distilled water to a final volume of 100 mL.

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.69 g (10 mmol) of this compound in 50 mL of acetone. Cool the flask in an ice bath.

-

Oxidation: Add the Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20°C during the addition. The color of the reaction mixture will change from orange to green/blue.

-

Work-up: After the addition is complete and the reaction is stirred for an additional 30 minutes, add isopropanol to quench any excess oxidant. Dilute the mixture with water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, (4-chloro-2,6-dimethylphenyl)methanol, using a mild reducing agent like sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction of this compound

-

Reaction Setup: In a round-bottom flask, dissolve 1.69 g (10 mmol) of this compound in 50 mL of methanol.

-

Reduction: Cool the solution in an ice bath and add 0.42 g (11 mmol) of sodium borohydride (NaBH₄) portion-wise with stirring.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Work-up: Carefully add 1 M hydrochloric acid to quench the excess NaBH₄ and neutralize the reaction mixture. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the crude alcohol, which can be further purified by column chromatography if necessary.

Nucleophilic Addition Reactions

Due to steric hindrance, nucleophilic addition to the carbonyl group is generally slower than in unhindered benzaldehydes.

The reaction with Grignard reagents to form secondary alcohols is possible, but may require longer reaction times or higher temperatures.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, place 0.3 g (12.5 mmol) of magnesium turnings. Add a small crystal of iodine. Add a solution of 1.57 g (10 mmol) of bromobenzene in 10 mL of anhydrous diethyl ether dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux.

-

Reaction with Aldehyde: Cool the prepared Grignard reagent in an ice bath. Add a solution of 1.69 g (10 mmol) of this compound in 20 mL of anhydrous diethyl ether dropwise with stirring.

-

Work-up: After the addition, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting secondary alcohol can be purified by column chromatography.

The Wittig reaction can be used to form alkenes from this compound. The steric hindrance may influence the stereoselectivity (E/Z ratio) of the resulting alkene.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Generation: In a flask under a nitrogen atmosphere, suspend 3.89 g (10 mmol) of benzyltriphenylphosphonium chloride in 50 mL of anhydrous THF. Cool the suspension to 0°C and add 10 mmol of a strong base (e.g., n-butyllithium in hexanes) dropwise. Stir the resulting orange-red solution for 30 minutes at 0°C.

-

Reaction with Aldehyde: Add a solution of 1.69 g (10 mmol) of this compound in 20 mL of anhydrous THF to the ylide solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 30 mL).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product, containing the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Spectroscopic Properties

The steric hindrance in this compound also influences its spectroscopic properties.

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Key Features |

| ¹H NMR | - Aldehyde proton (CHO) chemical shift will be informative. - Aromatic protons will appear as a singlet due to symmetry. - Methyl protons will appear as a singlet. |

| ¹³C NMR | - Carbonyl carbon signal will be a key indicator. - Quaternary carbons and other aromatic carbons will be observable. |

| IR Spectroscopy | - The C=O stretching frequency will be characteristic of an aromatic aldehyde, potentially shifted due to the out-of-plane conformation. |

| Mass Spectrometry | - The molecular ion peak and characteristic fragmentation patterns will be present. |

Conclusion

The steric hindrance imparted by the ortho-methyl groups in this compound is a dominant factor governing its structure and reactivity. The aldehyde group is forced out of the plane of the aromatic ring, which has been confirmed by crystallographic studies of its derivatives. This conformational constraint leads to reduced reactivity in nucleophilic addition reactions compared to unhindered analogues. Despite this, the compound remains a versatile substrate for a variety of transformations, as detailed in the provided experimental protocols. A thorough understanding of these steric effects is paramount for chemists working with this and related sterically encumbered molecules, enabling more accurate predictions of reaction outcomes and the rational design of synthetic strategies. Further quantitative kinetic studies would be invaluable to build a more complete picture of the reactivity of this intriguing molecule.

References

An In-depth Technical Guide on the Electronic Effects of Chlorine in 4-Chloro-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of the chlorine substituent in 4-Chloro-2,6-dimethylbenzaldehyde. The document delves into the inductive and resonance effects, supported by spectroscopic data interpretation, and provides detailed experimental protocols relevant to its synthesis and the characterization of its electronic properties.

Introduction

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. The electronic properties of this molecule are significantly influenced by the interplay of the substituents on the benzene ring: a chlorine atom at the para-position and two methyl groups at the ortho-positions relative to the aldehyde functionality. Understanding these electronic effects is crucial for predicting the reactivity of the molecule, its interaction with biological targets, and for the rational design of new chemical entities.

The chlorine atom, being a halogen, exhibits a dual electronic nature. It is strongly electronegative, leading to an electron-wihdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can be delocalized into the aromatic ring through a resonance effect (+R). The overall electronic influence of chlorine on the benzene ring is a balance of these two opposing effects, with the inductive effect generally being stronger.

The two ortho-methyl groups also play a critical role. They are electron-donating through an inductive effect (+I) and hyperconjugation. Furthermore, their steric bulk can influence the conformation of the aldehyde group and potentially impact the resonance delocalization of both the chlorine and aldehyde functionalities with the aromatic ring.

Electronic Effects of the Chlorine Substituent

The electronic character of the chlorine atom in this compound is a combination of its inductive and resonance effects.

-

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom strongly withdraws electron density from the benzene ring through the sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution and influences the acidity and basicity of nearby functional groups.

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This electron donation through resonance partially counteracts the inductive withdrawal. The resonance effect directs incoming electrophiles to the ortho and para positions. However, in the case of halogens, the inductive effect is generally considered to be dominant over the resonance effect.

The presence of the two ortho-methyl groups introduces additional electronic and steric considerations. Their electron-donating nature (+I effect) slightly counteracts the deactivating effect of the chlorine. Sterically, they can force the aldehyde group out of the plane of the benzene ring, which would reduce the conjugation of the carbonyl group with the ring.

An In-depth Technical Guide to 4-Chloro-2,6-dimethylbenzaldehyde for Researchers and Drug Development Professionals

Introduction: 4-Chloro-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. Its unique structural features, including a chlorine atom at the para-position and two methyl groups at the ortho-positions relative to the formyl group, make it a versatile reagent for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and its application in synthetic chemistry, with a focus on its role in the development of pharmaceutical and agrochemical compounds.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers. Purity levels typically range from 95% to over 98%. When sourcing this chemical, it is crucial to consult the supplier's certificate of analysis for detailed information on purity and potential impurities.

| Supplier/Brand | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Biosynth (via CymitQuimica) | Min. 95% | 6045-90-5 | C₉H₉ClO | 168.62 |

| Indagoo (via CymitQuimica) | 98% | 6045-90-5 | C₉H₉ClO | 168.6202 |

| AK Scientific | Min. 95% | 6045-90-5 | C₉H₉ClO | 168.62 |

| AOBChem (via Sigma-Aldrich) | 98% | 6045-90-5 | C₉H₉ClO | 168.62 |

Physicochemical Properties

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 4-Chloro-2,6-dimethybenzaldehyde, 4-chloro-2,6-dimethyl benzaldehyde |

| Appearance | Solid[2] |

| InChI | 1S/C9H9ClO/c1-6-3-8(10)4-7(2)9(6)5-11/h3-5H,1-2H3[2] |

| InChIKey | GRVCMDLDRVEOSY-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(=CC(=C1C=O)C)Cl[1] |

Safety Information

It is essential to handle this compound with appropriate safety precautions in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before use.

| Hazard Statements | Precautionary Statements |

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315 - Causes skin irritation | P264 - Wash skin thoroughly after handling. |

| H319 - Causes serious eye irritation | P270 - Do not eat, drink or smoke when using this product. |

| H335 - May cause respiratory irritation | P271 - Use only outdoors or in a well-ventilated area. |

| P280 - Wear protective gloves/ eye protection/ face protection. | |

| P301+P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 - IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 - IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. | |

| P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients and agrochemicals.[3] Its reactivity is centered around the aldehyde functional group, which can undergo a variety of transformations.

Synthesis of (4-chloro-2,6-dimethylphenyl)acetonitrile

A significant application of this compound is its use as a precursor for the synthesis of (4-chloro-2,6-dimethylphenyl)acetonitrile.[3][4] This multi-step synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by conversion to a benzyl halide, and subsequent cyanation.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 4-Chloro-2,6-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2] Their synthesis is typically straightforward, involving the condensation of a primary amine with an aldehyde or ketone.[3] The biological activity of Schiff bases is broad, encompassing antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][4] This wide range of activities is attributed to the imine group, which can be crucial for their biological function.[2]

This document provides detailed application notes and protocols for the synthesis of Schiff bases using 4-Chloro-2,6-dimethylbenzaldehyde as the aldehyde precursor. While specific literature on this exact starting material is limited, the protocols and expected outcomes are based on established synthesis methodologies for structurally similar substituted benzaldehydes.[5][6][7] The chloro and dimethyl substitutions on the phenyl ring are expected to influence the electronic and steric properties of the resulting Schiff bases, potentially modulating their biological activity.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound and a primary amine is a condensation reaction that results in the formation of an imine.

General Reaction Scheme:

References

- 1. scirp.org [scirp.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. ijfmr.com [ijfmr.com]

- 4. Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes [mdpi.com]

- 5. jetir.org [jetir.org]

- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes: 4-Chloro-2,6-dimethylbenzaldehyde as a Versatile Building Block for the Synthesis of Local Anesthetics and Antianginal Drugs

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,6-dimethylbenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key starting material and intermediate in the synthesis of clinically significant pharmaceuticals. Its unique substitution pattern, featuring a para-chloro group and ortho-methyl groups, provides steric and electronic properties that are leveraged in the construction of complex drug molecules. This document outlines the application of this compound as a building block in the synthesis of the widely used local anesthetic and antiarrhythmic agent, Lidocaine, and the antianginal drug, Ranolazine. Detailed experimental protocols, quantitative pharmacological data, and diagrams of synthetic and signaling pathways are provided to support researchers in drug discovery and development.

Introduction

Substituted benzaldehydes are fundamental building blocks in medicinal chemistry due to the versatile reactivity of the aldehyde functional group. This compound, in particular, is a precursor to the key intermediate, 4-Chloro-2,6-dimethylaniline. This aniline derivative is then readily converted to 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a pivotal precursor for the synthesis of both Lidocaine and Ranolazine. The presence of the chloro and dimethyl substituents on the phenyl ring is crucial for the pharmacological activity and metabolic stability of the final drug products.

Synthetic Pathways

The overall synthetic strategy involves the conversion of this compound to key pharmaceutical agents. The initial step is the transformation of the aldehyde to the corresponding aniline, which then serves as the scaffold for the elaboration of the final drug molecules.

Caption: Overall synthetic scheme from this compound to Lidocaine and Ranolazine.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-dimethylaniline from this compound (Reductive Amination)

Reductive amination is a robust method for the conversion of aldehydes to amines.[1][2][3]

-

Materials: this compound, Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN), Methanol, Dichloromethane, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of this compound (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Chloro-2,6-dimethylaniline.

-

Protocol 2: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This intermediate is synthesized by the chloroacetylation of 4-Chloro-2,6-dimethylaniline.[4][5][6]

-

Materials: 4-Chloro-2,6-dimethylaniline, Chloroacetyl chloride, Glacial acetic acid, Sodium acetate.

-

Procedure:

-

Dissolve 4-Chloro-2,6-dimethylaniline (1 equivalent) in glacial acetic acid in an Erlenmeyer flask.

-

Slowly add chloroacetyl chloride (1.1 equivalents) to the solution while stirring.

-

After the addition is complete, add a solution of sodium acetate in water.

-

A precipitate of 2-Chloro-N-(2,6-dimethylphenyl)acetamide will form.

-

Stir the mixture thoroughly with cold water and collect the product by vacuum filtration.

-

Wash the solid with water and press as dry as possible. The product can be used in the next step without further purification.

-

Protocol 3: Synthesis of Lidocaine

Lidocaine is synthesized via the alkylation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine.[4][5][7][8]

-

Materials: 2-Chloro-N-(2,6-dimethylphenyl)acetamide, Diethylamine, Toluene, 3 M Hydrochloric acid, 3 M Sodium hydroxide, Pentane.

-

Procedure:

-

In a round-bottom flask, suspend 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent) in toluene.

-

Add diethylamine (3 equivalents) to the suspension.

-

Fit the flask with a reflux condenser and reflux the mixture for 90 minutes.

-

Cool the reaction mixture to room temperature and filter to remove the precipitated diethylamine hydrochloride.

-

Transfer the filtrate to a separatory funnel and extract with 3 M hydrochloric acid.

-

Cool the acidic aqueous layer in an ice bath and make it strongly basic by the addition of 3 M sodium hydroxide.

-

Extract the product with pentane.

-

Wash the pentane layer with water, dry over anhydrous sodium carbonate, and evaporate the solvent to yield Lidocaine as a solid.

-

Protocol 4: Synthesis of Ranolazine

Ranolazine synthesis involves a multi-step process starting from 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[9][10][11][12]

-

Step 1: Synthesis of N-(2,6-dimethylphenyl)-1-piperazinylacetamide

-

Dissolve piperazine hexahydrate (1.2 equivalents) in ethanol.

-

Add 2-Chloro-N-(2,6-dimethylphenyl)acetamide (1 equivalent).

-

Heat the mixture under reflux for 3 hours.

-

Cool the reaction to room temperature and filter.

-

Concentrate the filtrate under reduced pressure, add water, and extract with dichloromethane.

-

Concentrate the organic layer to obtain N-(2,6-dimethylphenyl)-1-piperazinylacetamide.[11]

-

-

Step 2: Synthesis of Ranolazine

-

React N-(2,6-dimethylphenyl)-1-piperazinylacetamide (1 equivalent) with 1-(2-methoxyphenoxy)-2,3-epoxypropane (1 equivalent) in a mixture of methanol and toluene.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Adjust the pH of the aqueous layer to 7-8 with sodium bicarbonate.

-

Extract the product with methylene chloride.

-

Evaporate the solvent from the organic layer and crystallize the crude product from ethanol to obtain Ranolazine.[13]

-

Pharmacological Applications and Data

Lidocaine: Local Anesthetic and Antiarrhythmic

Lidocaine is a widely used local anesthetic and a class Ib antiarrhythmic drug.[14] Its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation and conduction of nerve impulses.[15][16][17]

Quantitative Pharmacological Data for Lidocaine

| Parameter | Value | Target/Condition | Reference |

| IC₅₀ | 61 µM | [³H]BTXB binding to sodium channels | [18] |

| Therapeutic Plasma Concentration | 1-5 µg/mL | Ventricular arrhythmias | [19] |

Signaling Pathway: Lidocaine Mechanism of Action

Caption: Mechanism of action of Lidocaine as a local anesthetic.

Ranolazine: Antianginal Agent

Ranolazine is an antianginal medication that exerts its effects by inhibiting the late inward sodium current (INa,late) in cardiomyocytes.[20][21][22][23] This inhibition reduces intracellular sodium and subsequent calcium overload, leading to improved myocardial relaxation and reduced oxygen demand.[24]

Quantitative Pharmacological Data for Ranolazine

| Parameter | Value (µM) | Target/Condition | Reference |

| IC₅₀ (Late INa) | 7.5 (at 0.1 Hz) | R1623Q mutant Na+ channels | [25] |

| IC₅₀ (Late INa) | 1.9 (at 5 Hz) | R1623Q mutant Na+ channels | [25] |

| IC₅₀ (Peak INa) | 430 (at 0.1 Hz) | Wild-type Na+ channels | [25] |

| IC₅₀ (Peak INa) | 154 (at 5 Hz) | Wild-type Na+ channels | [25] |

Signaling Pathway: Ranolazine Mechanism of Action

Caption: Mechanism of action of Ranolazine in ischemic cardiomyocytes.

Conclusion

This compound is a crucial starting material for the synthesis of important pharmaceuticals, including Lidocaine and Ranolazine. The synthetic routes, primarily proceeding through the key intermediate 4-Chloro-2,6-dimethylaniline, are well-established and offer efficient pathways to these clinically relevant drugs. The distinct pharmacological profiles of Lidocaine as a sodium channel blocker and Ranolazine as a late sodium current inhibitor highlight the diverse therapeutic applications that can be accessed from this versatile building block. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. is.muni.cz [is.muni.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. cerritos.edu [cerritos.edu]

- 9. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]

- 10. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]

- 13. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]

- 14. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Lidocaine? [synapse.patsnap.com]

- 18. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. drugs.com [drugs.com]

- 20. Inhibition of the Late Sodium Current with Ranolazine - A New Cardioprotective Mechanism | ECR Journal [ecrjournal.com]

- 21. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. What is the mechanism of Ranolazine? [synapse.patsnap.com]

- 23. Inhibition of the late sodium current as a potential cardioprotective principle: effects of the late sodium current inhibitor ranolazine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CV Pharmacology | Late Sodium Current Blocker (Ranolazine) [cvpharmacology.com]

- 25. Use-dependent block of cardiac late Na(+) current by ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-Chloro-2,6-dimethylbenzaldehyde Derivatives

Introduction

4-Chloro-2,6-dimethylbenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in organic synthesis. Its structure, featuring a reactive aldehyde group, a chlorinated phenyl ring, and two sterically hindering ortho-methyl groups, allows for a variety of chemical transformations. These features make it a valuable synthon for creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The aldehyde functional group is a key site for nucleophilic addition and condensation reactions, while the methyl groups and the aromatic ring can also be functionalized. This document provides detailed protocols for the synthesis of several important classes of derivatives from this compound.

Synthesis of (4-Chloro-2,6-dimethylphenyl)methanol via Reduction

Application Note:

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation. The resulting benzyl alcohol, (4-Chloro-2,6-dimethylphenyl)methanol, is a key intermediate for the synthesis of esters, ethers, and other functional groups. This protocol uses sodium borohydride, a mild and selective reducing agent, for an efficient and high-yield conversion.[1]

Experimental Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions. Monitor the reaction for gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (1 M HCl) until the solution is acidic (pH ~2-3) to neutralize excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (4-Chloro-2,6-dimethylphenyl)methanol.

Data Summary:

| Reagent/Parameter | Value/Condition | Purpose | Reference |

| Starting Material | This compound | Precursor | N/A |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Aldehyde Reduction | [1] |

| Solvent | Methanol | Reaction Medium | [1] |

| Temperature | 0 °C to Room Temperature | Reaction Control | N/A |

| Workup | Acidic Quench, Extraction | Isolation | N/A |

| Expected Yield | High | N/A | [1] |

Synthetic Workflow:

Caption: Workflow for the reduction of this compound.

Synthesis of Schiff Bases and Oximes via Condensation

Application Note:

Condensation of the aldehyde with primary amines or hydroxylamine yields imines (Schiff bases) and oximes, respectively. These derivatives are important in medicinal chemistry and coordination chemistry. The formation of the (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime has been reported and its structure confirmed, demonstrating the accessibility of the carbonyl group despite steric hindrance.[1]

Experimental Protocol (General for Oxime formation):

-

Preparation: Dissolve this compound in ethanol in a round-bottom flask.

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride, followed by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate to neutralize the HCl and free the hydroxylamine.

-

Reaction: Heat the mixture to reflux for 1-3 hours. The progress of the reaction can be monitored by TLC.

-

Precipitation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven to yield the desired oxime. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Data Summary:

| Reagent/Parameter | Value/Condition | Purpose | Reference |

| Starting Material | This compound | Precursor | N/A |

| Reagent | Hydroxylamine Hydrochloride | Forms Oxime | [1] |

| Base | Sodium Hydroxide / Acetate | Frees Hydroxylamine | N/A |

| Solvent | Ethanol/Water | Reaction Medium | N/A |

| Temperature | Reflux | Reaction Condition | N/A |

| Expected Product | (E)-4-Chloro-2,6-dimethylbenzaldehyde oxime | Target Molecule | [1] |

Synthetic Pathway:

References

Application of 4-Chloro-2,6-dimethylbenzaldehyde in the Synthesis of Agrochemicals: A Detailed Overview

Introduction

4-Chloro-2,6-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various organic molecules. Its unique substitution pattern, featuring a chlorine atom and two methyl groups flanking the aldehyde functionality, imparts specific reactivity and steric properties that are advantageous in certain synthetic routes. While direct applications in the final structure of commercial agrochemicals are not widely documented, its role as a precursor to key agrochemical intermediates, particularly 4-Chloro-2,6-dimethylaniline, is of significant interest. This aniline derivative is a crucial building block for a class of modern fungicides known as pyrazole carboxamides, which are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in fungi.

This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of a representative pyrazole carboxamide fungicide. The synthetic pathway involves the conversion of the aldehyde to the corresponding aniline, followed by its use in the amide bond formation to yield the final active ingredient.

Application Notes

The primary application of this compound in agrochemical synthesis is as a precursor to 4-Chloro-2,6-dimethylaniline. This transformation is a critical step in accessing the 4-chloro-2,6-dimethylphenyl moiety, which is a common structural feature in a number of commercial and developmental fungicides.

Key Synthetic Pathway:

The overall synthetic strategy involves a two-step process:

-

Reductive Amination: Conversion of this compound to 4-Chloro-2,6-dimethylaniline. This can be achieved through various methods, with one common approach being the formation of an oxime followed by reduction.

-

Amide Coupling: Reaction of 4-Chloro-2,6-dimethylaniline with a suitable pyrazole carboxylic acid derivative to form the final pyrazole carboxamide fungicide.

The following sections provide detailed experimental protocols for this synthetic sequence, along with representative quantitative data.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-dimethylaniline from this compound

This protocol describes a two-step procedure for the conversion of the aldehyde to the aniline via an oxime intermediate.

Step 1: Synthesis of this compound Oxime

-

Materials:

-

This compound

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water.

-

Slowly add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 2-4 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried under vacuum to yield this compound oxime.

-

Step 2: Reduction of this compound Oxime to 4-Chloro-2,6-dimethylaniline

-

Materials:

-

This compound Oxime

-

Zinc dust

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

-

Procedure:

-

Suspend this compound oxime (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

-

Add ammonium chloride (2.0 eq) to the suspension.

-

Heat the mixture to reflux and add zinc dust (3.0 eq) portion-wise over 30 minutes.

-

Continue refluxing for 2-3 hours, monitoring the reaction by TLC.

-

After completion, the hot reaction mixture is filtered to remove the zinc residue.

-

The filtrate is concentrated under reduced pressure to remove ethanol.

-

The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 4-Chloro-2,6-dimethylaniline.

-